Titanocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Titanocene refers to organometallic compounds containing a titanium atom sandwiched between two cyclopentadienyl (Cp) ligands. The most studied derivative, this compound dichloride (Cp₂TiCl₂), serves as a precursor for diverse titanium(III) and titanium(IV) complexes. This compound derivatives exhibit unique redox properties and ligand-exchange capabilities, enabling applications in catalysis, anticancer therapy, and materials science .

準備方法

Synthetic Routes and Reaction Conditions: Titanocene can be synthesized through several methods. One common method involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide in an ether solvent. The reaction proceeds as follows:

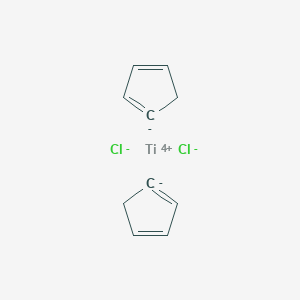

TiCl4+2C5H5MgBr→(C5H5)2TiCl2+2MgBrCl

Another method involves the reaction of titanium tetrachloride with sodium cyclopentadienide:

TiCl4+2NaC5H5→(C5H5)2TiCl2+2NaCl

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmosphere and anhydrous conditions is crucial to prevent hydrolysis and oxidation of the reactive intermediates.

化学反応の分析

Substitution Reactions

Titanocene dichloride undergoes ligand substitution to form derivatives with enhanced stability or functionality:

For example, aspirin-derived this compound dicarboxylates required silver aspirinate due to sodium salt decomposition .

Oxidation and Reduction Reactions

- Oxidation (Ti³⁺ → Ti⁴⁺): Cp₂Ti(III)Cl reacts with O₂ to form Ti(IV) species like [Cp₂Ti(NCMe)(OH)]⁺. Water alone requires >125 equivalents for full oxidation, while O₂ accelerates the process : 2Cp2TiCl+O2+4MeCN→2[Cp2Ti NCMe OH ]++2Cl− 1

- Reduction: this compound(III) reduces carbonyls to alcohols via single-electron transfer (SET), achieving >90% yields in catalytic cycles .

Catalytic [2+2] Cycloaddition

This compound catalyzes intramolecular [2+2] cycloadditions of bisenones under mild conditions :

| Entry | Solvent | Catalyst (mol %) | Yield (%) |

|---|---|---|---|

| 3 | THF | 10 | 78 |

| 5 | THF | 15 | 85 |

| 6 | Ethyl acetate | 10 | 85 |

Optimal results occur in THF with 15 mol% catalyst, attributed to favorable Lewis acid-base interactions .

Sulfur-Transfer Reactions

This compound polysulfides (Cp₂TiSₓ) react with sulfenyl chlorides (RSCI) via concerted metathesis:

- Kinetics: Rate constants (k1) range from 103 to 104M−1s−1 depending on substituents .

- Mechanism: A four-membered transition state facilitates sulfur transfer without Ti–S bond dissociation .

Radical-Mediated Reactions

This compound(III) generates radicals for epoxide ring-opening and arylations. The rate-determining step involves back-electron transfer, influenced by the catalyst’s redox potential :

- Electron-poor catalysts (e.g., (C₅H₄Cl)₂TiCl₂, E1/2=+160mV) accelerate reactions by 10-fold compared to Cp₂TiCl₂ .

Insertion and Carbonylation

This compound methylene complexes insert CO to form vinyl ketenes:Cp2Ti CH2+CO→Cp2Ti(η2−C=O)−CH2 6 These intermediates react with alkynes or aldehydes to yield cyclopentenones or allylic alcohols .

Small-Molecule Activation

Low-valent this compound activates H₂, N₂, and CO₂ via bond weakening:

- H₂ Activation: Cp₂TiCl facilitates H–H bond cleavage for hydrogenation .

- N₂ Fixation: this compound intermediates enable N₂ reduction to NH₃ under ambient conditions .

This compound’s versatility stems from its tunable redox states, ligand-exchange flexibility, and ability to mediate radical and concerted pathways. Recent advances in carboxylate derivatives (e.g., antitumor agents ) and catalytic applications (cycloadditions , carbonyl reductions ) highlight its broad utility in synthetic and medicinal chemistry.

科学的研究の応用

Medical Applications

Anticancer Activity

Titanocene dichloride has been extensively studied for its anti-cancer properties. It exhibits potent anti-neoplastic activity, particularly against ovarian carcinoma cell lines. Research indicates that it can induce a time- and concentration-dependent anti-proliferative effect on both platinum-sensitive and resistant cancer cells. This characteristic is crucial as it offers a potential alternative to traditional platinum-based chemotherapy agents, which often lead to resistance in patients .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and disruption of cellular processes. Studies have shown that this compound compounds can interact with DNA and alter cell cycle dynamics, leading to increased apoptosis in cancer cells . For instance, this compound Y has demonstrated the ability to accumulate cells in specific phases of the cell cycle, enhancing its potential as a targeted cancer therapy .

Organic Synthesis

This compound dichloride serves as a versatile reagent in organic synthesis. Its applications include:

- Reduction Reactions : It can reduce aryl and vinyl halides using Grignard reagents, and it is effective for reducing various organic halides, azo compounds, and ketones .

- Functional Group Transformations : this compound complexes facilitate functional group interconversions, making them valuable in synthesizing complex organic molecules and natural products .

Case Study: Natural Product Synthesis

Recent advancements have highlighted this compound(III) complexes' role in synthesizing complex natural products. These reactions showcase the chemoselectivity of this compound compounds, allowing for straightforward syntheses from readily available starting materials. Notable examples include the synthesis of sesterstatin 1 and barekoxide .

Polymerization

This compound compounds are integral in polymer chemistry, particularly in metallocene-catalyzed polymerizations:

- Olefin Polymerization : When combined with methylaluminoxane (MAO), this compound dichloride acts as a catalyst for olefin polymerization, producing high-performance polymers with tailored properties .

- Rubber Hydrogenation : this compound derivatives are used to hydrogenate synthetic rubbers like SBS (styrene-butadiene-styrene) to enhance thermal stability and resistance to oxidation .

Catalytic Applications

This compound complexes are also employed as catalysts in various chemical reactions:

- Epoxide Opening : They facilitate the catalytic opening of epoxides, demonstrating their utility in synthetic pathways that require regioselective transformations .

- Photoredox Catalysis : this compound compounds have been explored for their potential in photoredox catalysis, expanding their application scope beyond traditional catalytic roles .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medical | Anticancer therapies (e.g., ovarian carcinoma) | Potent anti-neoplastic activity |

| Organic Synthesis | Reduction of halides, functional group transformations | Versatile reagent for complex syntheses |

| Polymerization | Olefin polymerization, rubber hydrogenation | Enhanced material properties |

| Catalysis | Epoxide opening, photoredox catalysis | Expands synthetic capabilities |

作用機序

The mechanism of action of titanocene, particularly in its anticancer applications, involves the interaction with DNA. This compound binds to the phosphate groups of nucleotides, leading to DNA damage and the activation of apoptotic pathways . This results in the inhibition of cell proliferation and induction of cell death. The compound also induces oxidative stress and disrupts cellular redox balance, contributing to its cytotoxic effects .

類似化合物との比較

Structural and Electronic Features

Titanocene dichloride adopts a distorted tetrahedral geometry, with two η⁵-Cp rings and two chloride ligands. The titanium center’s oxidation state (+4 in Cp₂TiCl₂) and ligand environment dictate its reactivity. Reduction to titanium(III) species (e.g., Cp₂TiCl) generates open-shell complexes capable of single-electron transfer (SET) processes, critical for catalytic cycles .

Comparison with this compound Derivatives

This compound Dichloride vs. This compound Dicarboxylates

Key Findings :

- Dicarboxylates exhibit lower cytotoxicity but greater hydrolytic stability, making them candidates for drug delivery systems .

- Dichloride’s higher reactivity enables catalytic applications but limits biological stability .

This compound Y vs. This compound X

- Structure: this compound Y contains p-methoxybenzyl-substituted Cp rings; this compound X has unmodified Cp ligands .

- Anticancer Activity: this compound Y: IC₅₀ = 2.1 µM (A431 epidermoid carcinoma), comparable to cisplatin (1.0 µM) . this compound X: Slightly higher IC₅₀ (~3.5 µM) in the same model .

- In Vivo Performance: this compound Y reduced A431 xenograft growth by 67% at 30 mg/kg/day, with minimal toxicity .

Ansa-Titanocenes

Ansa-titanocenes feature bridged Cp ligands (e.g., (CH₂)₂(C₅H₄)₂TiCl₂), enhancing thermal stability and altering redox behavior:

- Catalytic Applications : Ansa-Ti(III) triflates enable photocatalytic water splitting via a closed Ti(III/IV) cycle .

- Cytotoxicity: Alkenyl-substituted ansa-titanocenes (e.g., compound 38) show activity against cisplatin-resistant HCT116 cells .

Comparison with Non-Titanium Analogues

This compound vs. Ferrocene

| Property | This compound Dichloride | Ferrocene (Cp₂Fe) |

|---|---|---|

| Metal Oxidation State | +4 (Ti) | +2 (Fe) |

| Redox Activity | Strong SET capability (Ti³⁺/Ti⁴⁺) | Limited redox utility |

| Applications | Catalysis, anticancer therapy | Fuel additives, redox sensors |

Key Insight: this compound’s variable oxidation states enable catalytic versatility unmatched by ferrocene .

This compound vs. Platinum-Based Drugs

| Property | This compound Derivatives | Cisplatin |

|---|---|---|

| DNA Interaction | Phosphate-O adducts (pH-dependent) | Guanine-N7 crosslinks |

| Toxicity | Lower nephrotoxicity | Severe nephro- and neurotoxicity |

| Resistance | Active against cisplatin-resistant cells | Frequent resistance in clinical use |

Mechanistic Difference: Titanocenes arrest the cell cycle in S/G2 phase, while cisplatin induces G1/S arrest .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of titanocene dichloride to improve yield and purity?

- Methodology : Optimize reaction conditions by controlling stoichiometric ratios of titanium tetrachloride (TiCl₄) and sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF). Purification via recrystallization from dichloromethane/hexane mixtures reduces impurities. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (mp 289–291°C) and elemental analysis .

- Key Considerations : Air-sensitive handling (argon/vacuum lines) is critical to prevent hydrolysis. Yield improvements (typically 60–70%) require strict temperature control (–78°C during NaCp addition) .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Identify Cp ring proton environments (δ ~5.5–6.5 ppm) and detect paramagnetic shifts in reduced Ti(III) species.

- X-ray crystallography : Resolve bond lengths (e.g., Ti–Cp centroid distances ~2.04 Å) and confirm dimeric vs. monomeric structures .

- EPR spectroscopy : Detect unpaired electrons in Ti(III) complexes (e.g., triplet state in monomeric this compound) .

Advanced Research Questions

Q. How do computational methods (DFT vs. ab initio) resolve discrepancies in the proposed monomeric vs. dimeric structures of this compound?

- Methodology :

- Multi-configurational wavefunctions : Early studies assumed dimeric structures due to Ti–Ti bonding, but high-level DFT calculations (B3LYP/6-311+G*) predict a monomeric triplet ground state (S = 1) with freely rotating Cp rings .

- Comparison to Experiment : Match calculated vibrational spectra (IR/Raman) to experimental data to validate monomeric structures. Discrepancies in magnetic susceptibility data may indicate polymerization under certain conditions .

Q. What experimental evidence supports the triplet ground state of this compound monomer, and how does this impact its reactivity?

- Evidence :

- Magnetic susceptibility : Paramagnetic behavior consistent with two unpaired electrons (S = 1).

- EPR silence : Triplet states are often EPR-silent at room temperature, requiring low-temperature measurements .

Q. How should researchers design kinetic studies to investigate this compound-catalyzed olefin polymerization mechanisms?

- Methodology :

- Quench-Labeling Experiments : Use deuterated ethylene (C₂D₄) to track chain propagation vs. termination via GC-MS analysis of polymer end groups.

- In Situ Spectroscopy : Monitor Ti oxidation states via UV-Vis or EPR during reaction progression.

- Theoretical Modeling : Apply Eyring equation to activation energy calculations (ΔG‡) derived from DFT transition-state structures .

Q. Data Contradiction Analysis

Q. How can conflicting reports on this compound’s redox behavior be reconciled?

- Resolution Strategies :

- Controlled Atmosphere Studies : Compare cyclic voltammetry (CV) data under argon vs. air to identify oxygen-sensitive redox couples (e.g., Ti(III)/Ti(IV) shifts).

- Solvent Effects : Polar solvents (acetonitrile) stabilize ionic intermediates, while nonpolar solvents (toluene) favor neutral species .

Q. Experimental Design Guidelines

Q. What precautions are critical for handling air-sensitive this compound derivatives in catalysis studies?

- Protocol :

- Glovebox Use : Maintain O₂/H₂O levels <1 ppm during synthesis.

- Schlenk Techniques : Employ double-trap vacuum lines for solvent distillation.

- Quenching : Use degassed methanol to terminate reactions and prevent oxidation .

特性

CAS番号 |

1271-19-8 |

|---|---|

分子式 |

C10H2Cl2Ti-10 |

分子量 |

240.89 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;dichlorotitanium |

InChI |

InChI=1S/2C5H.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2 |

InChIキー |

DYUFLUNZOBVZGN-UHFFFAOYSA-L |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4] |

正規SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl |

Color/Form |

Bright red acicular crystals from toluene Reddish-orange crystalline solid |

密度 |

1.6 (NTP, 1992) 1.60 |

melting_point |

552 °F (NTP, 1992) 289 °C +/- 2 deg |

Key on ui other cas no. |

1271-19-8 |

物理的記述 |

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992) |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

賞味期限 |

STABLE IN DRY AIR; SLOWLY HYDROLYZED IN MOIST AIR |

溶解性 |

Decomposes (NTP, 1992) Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。